4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate
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Overview
Description
4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate is an organic compound that features both aldehyde and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate typically involves a multi-step process. One common method includes the sulfonation of 2,5-dichlorobenzene followed by the formylation of the resulting sulfonated product. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and formylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: 4-Formylphenyl 2,5-dichlorobenzoic acid.
Reduction: 4-Hydroxymethylphenyl 2,5-dichlorobenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate exerts its effects is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the sulfonate group can participate in ionic interactions. These interactions can influence various molecular targets and pathways, making the compound versatile in its applications.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl benzenesulfonate: Lacks the dichloro substitution, resulting in different reactivity and properties.
2,5-Dichlorobenzenesulfonic acid: Lacks the formyl group, limiting its applications compared to 4-Formylphenyl 2,5-dichlorobenzene-1-sulfonate.
Uniqueness
This compound is unique due to the presence of both formyl and sulfonate groups, along with the dichloro substitution. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
88522-55-8 |
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Molecular Formula |
C13H8Cl2O4S |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
(4-formylphenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H8Cl2O4S/c14-10-3-6-12(15)13(7-10)20(17,18)19-11-4-1-9(8-16)2-5-11/h1-8H |
InChI Key |
IUJSETYQRIVTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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